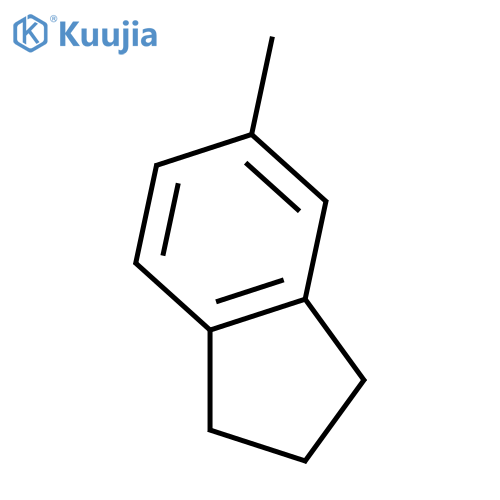

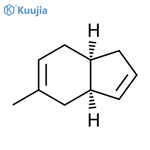

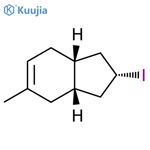

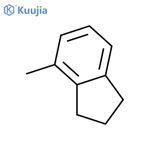

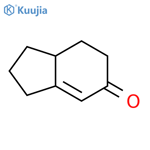

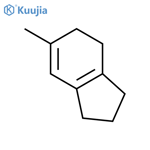

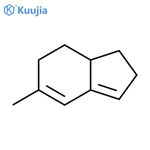

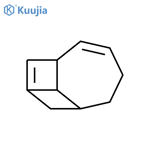

Product class 3: cyclic allenes

,

Science of Synthesis,

2007,

44,

395-449